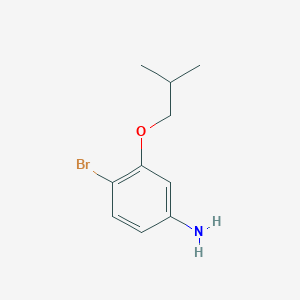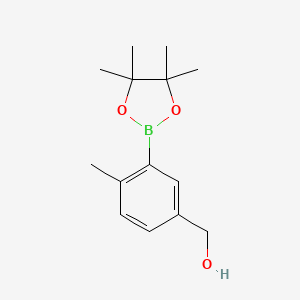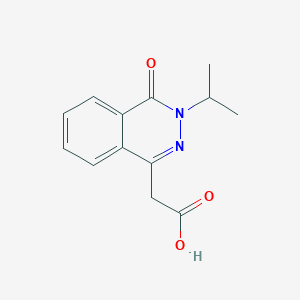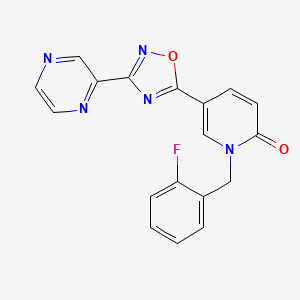![molecular formula C12H20N2O5 B2455202 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 941914-66-5](/img/structure/B2455202.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide, commonly known as Dioxolane, is a synthetic compound with potential medical applications. This compound has been synthesized and studied for its potential use in various scientific research applications. In
Mecanismo De Acción
The mechanism of action of Dioxolane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Dioxolane has been shown to inhibit the activity of phosphodiesterase, an enzyme involved in the regulation of various cellular processes such as cell division and apoptosis.
Biochemical and Physiological Effects:
Dioxolane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Dioxolane has also been shown to have anti-inflammatory effects and can reduce inflammation in various tissues. Additionally, Dioxolane has been shown to have neuroprotective effects and can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dioxolane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been shown to have several potential medical applications, making it a promising compound for scientific research. However, the limitations of Dioxolane include its potential toxicity and the lack of comprehensive studies on its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of Dioxolane. Further studies are needed to fully understand its mechanism of action and its potential applications in various medical fields. Additionally, more comprehensive studies are needed to determine its safety and efficacy. Further research is also needed to explore the potential of Dioxolane as a therapeutic agent for various diseases.
Métodos De Síntesis
Dioxolane can be synthesized through a multistep process involving the reaction of 2-hydroxyethylamine and oxalyl chloride, followed by the reaction of the resulting intermediate with 1,4-dioxaspiro[4.4]nonane-2-carboxylic acid chloride. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
Dioxolane has been studied extensively for its potential use in scientific research applications. It has been shown to have antitumor properties and can be used in cancer research. Dioxolane has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Dioxolane has been shown to have anti-inflammatory properties and can be used in inflammation research.
Propiedades
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c15-6-5-13-10(16)11(17)14-7-9-8-18-12(19-9)3-1-2-4-12/h9,15H,1-8H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKYCQYVVWDSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)






![methyl 2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2455135.png)


![Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2455141.png)
